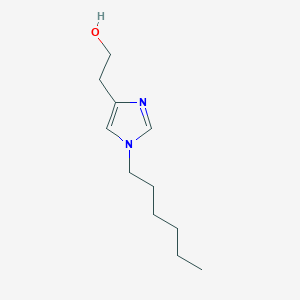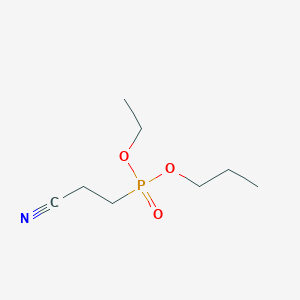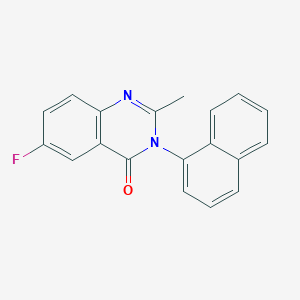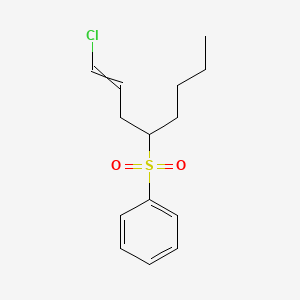
(1-Chlorooct-1-ene-4-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorooct-1-ene-4-sulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorooctene and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorooct-1-ene-4-sulfonyl)benzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the reaction of benzene with chlorooctene and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Chlorooct-1-ene-4-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where the chlorine or sulfonyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
(1-Chlorooct-1-ene-4-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (1-Chlorooct-1-ene-4-sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine substituent on the benzene ring.
Benzene sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.
Octene: An alkene with a similar carbon chain length but lacking the benzene ring and sulfonyl group.
Uniqueness
(1-Chlorooct-1-ene-4-sulfonyl)benzene is unique due to the combination of its chlorooctene and sulfonyl substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62692-31-3 |
|---|---|
Molecular Formula |
C14H19ClO2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1-chlorooct-1-en-4-ylsulfonylbenzene |
InChI |
InChI=1S/C14H19ClO2S/c1-2-3-8-13(11-7-12-15)18(16,17)14-9-5-4-6-10-14/h4-7,9-10,12-13H,2-3,8,11H2,1H3 |
InChI Key |
CPHOHYZODJUURH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=CCl)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


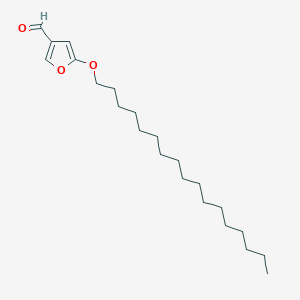
![2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl-](/img/structure/B14527916.png)
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14527931.png)
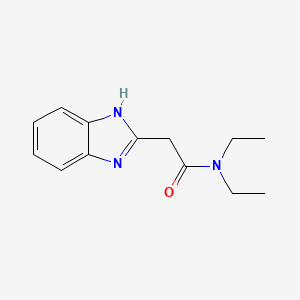
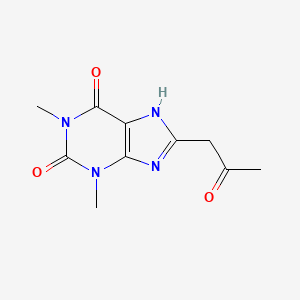
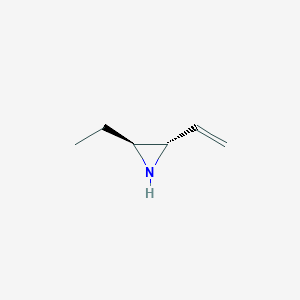
![Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate](/img/structure/B14527958.png)
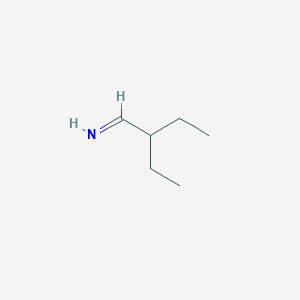
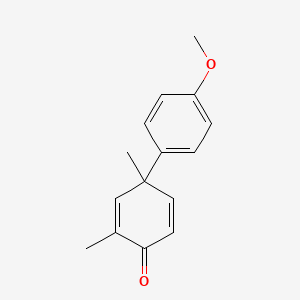
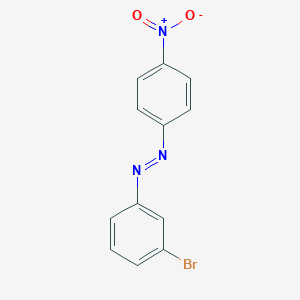
![4-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B14527976.png)
